molecular formula C19H24N2O B11836254 N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide CAS No. 7101-64-6

N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide

Cat. No.: B11836254
CAS No.: 7101-64-6
M. Wt: 296.4 g/mol
InChI Key: IGCQUFMUSOMTCG-UHFFFAOYSA-N
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Description

N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is a complex organic compound with the molecular formula C19H24N2O This compound is characterized by its unique structure, which includes a quinoline core fused with a cycloheptane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
  • 6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-

Uniqueness

N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is unique due to its specific structural features, such as the diethyl groups and the carboxamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is a bicyclic compound belonging to the cycloheptaquinoline class. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C19H24N2O, with a molecular weight of 300.41 g/mol. The compound features a diethyl amide group that enhances its stability and reactivity. The structural characteristics are summarized in the following table:

Property Value
Molecular FormulaC19H24N2O
Molecular Weight300.41 g/mol
Structure TypeBicyclic

Biological Activity Overview

Research indicates that compounds within the cycloheptaquinoline class exhibit diverse biological activities. Notably, this compound has shown significant potential in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound has antiproliferative effects against various human cancer cell lines.
  • Mechanism of Action : The compound may interact with cellular targets involved in cancer progression and apoptosis.

Anticancer Properties

A study evaluating the cytotoxic effects of this compound revealed promising results:

  • Cell Lines Tested : The compound was tested against several human tumor cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range across these cell lines, indicating significant cytotoxicity comparable to established chemotherapeutics.

Table: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism
MCF73.60Inhibition of tubulin polymerization
HeLa5.00Induction of apoptosis
A5494.20Disruption of FAK/Paxillin pathway

The mechanisms underlying the anticancer activity of this compound include:

  • Inhibition of Tubulin Polymerization : Similar to other known microtubule inhibitors like Paclitaxel, this compound may disrupt mitotic spindle formation.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through mitochondrial pathways by releasing cytochrome c and activating caspases.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the chemical structure significantly influences the biological activity of this compound. For instance:

  • Diethyl Amide Group : Enhances solubility and biological availability.
  • Bicyclic Framework : Contributes to the compound's ability to intercalate with DNA and disrupt cellular processes.

Case Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For example:

  • Derivatives with Fluorine Substitution : These modifications have shown altered biological activities and improved selectivity for cancer cells over normal cells.
  • Combination Therapy Studies : Combining this compound with other chemotherapeutics has been explored to enhance therapeutic outcomes while minimizing side effects.

Properties

CAS No.

7101-64-6

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide

InChI

InChI=1S/C19H24N2O/c1-3-21(4-2)19(22)18-14-10-6-5-7-12-16(14)20-17-13-9-8-11-15(17)18/h8-9,11,13H,3-7,10,12H2,1-2H3

InChI Key

IGCQUFMUSOMTCG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C2CCCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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